molecular formula C7H14ClNO2 B2667176 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride CAS No. 2470280-49-8

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride

Cat. No. B2667176
CAS RN: 2470280-49-8
M. Wt: 179.64
InChI Key: UXFORFHIBZWTRU-FNCXLRSCSA-N
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Description

“(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride” is a chemical compound with the CAS Number: 1147112-78-4 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (4aS,7aR)-octahydrocyclopenta [b] [1,4]oxazine hydrochloride .


Synthesis Analysis

The most common approach to the synthesis of 6H-1,2-oxazin-6-ones, which is a class of compounds that this molecule belongs to, is the condensation of 4-oxocarboxylic acids and their derivatives with hydroxylamine . This method has been widely used over the past two decades .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

NMR Stereochemical Study

A study by Tähtinen et al. (2002) on cis-fused methyl and phenyl octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines used various NMR spectroscopic methods to explore stereostructures. These compounds, having a similar structural motif to the specified compound, were analyzed for their conformations and stereochemistry in solution, revealing insights into their stereostructural dynamics (Tähtinen et al., 2002).

DFT Methods for Conformational Analysis

Further analysis by Tähtinen et al. (2003) employed DFT methods to understand the preferred conformations of similar cis-fused compounds. The research provided a methodology for determining conformational equilibria, illustrating the potential for computational methods to predict the physical properties of structurally complex molecules (Tähtinen et al., 2003).

Synthesis of Related Compounds

Dubois et al. (1996) discussed the synthesis of 4,6-dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones and their use in producing pyridine- and piperidinecarboxylates, showcasing synthetic routes that could be relevant for derivatives of the specified compound (Dubois et al., 1996).

Electrooxidation Studies

A study on the electrooxidation of oxytetracycline hydrochloride provided insights into the electrochemical behavior of complex organic molecules, which could be relevant for understanding the electrochemical properties of similar compounds (Rossi et al., 2009).

Antimicrobial Activity

Research on novel uracils and related derivatives, including antimicrobial activity studies, points to the potential for compounds with complex heterocyclic structures to serve as bioactive molecules (Al-Turkistani et al., 2011).

properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-3-6-7(4-5)10-2-1-8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFORFHIBZWTRU-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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